molecular formula C9H12Cl2FN3 B1439233 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride CAS No. 1158297-70-1

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Cat. No.: B1439233
CAS No.: 1158297-70-1
M. Wt: 252.11 g/mol
InChI Key: JOIMPLPNVNMHOK-UHFFFAOYSA-N
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Description

Molecular Architecture of N-[(5-Fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine Dihydrochloride

The compound this compound features a bicyclic benzimidazole core fused to a methylamine substituent at the 2-position, with a fluorine atom at the 5-position of the benzene ring. The molecular formula is $$ \text{C}9\text{H}{12}\text{Cl}2\text{FN}3 $$, corresponding to a molecular weight of 252.11 g/mol. The benzimidazole system consists of a benzene ring (positions 4–7) fused to an imidazole ring (positions 1–3), with the fluorine substituent located at position 5 of the benzene moiety. The methylamine group ($$-\text{CH}2\text{N}(\text{CH}3)_2$$) is attached to the imidazole’s 2-position, forming a secondary amine that is protonated twice, yielding the dihydrochloride salt.

Key structural parameters include:

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{12}\text{Cl}2\text{FN}3 $$
Molecular Weight 252.11 g/mol
CAS Registry Number 1158297-70-1
XLogP3 3.42

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the benzene ring and influencing intermolecular interactions. The dihydrochloride salt enhances solubility in polar solvents due to ionic character.

Systematic IUPAC Nomenclature and Substituent Positional Analysis

The IUPAC name follows substitutive nomenclature rules, prioritizing the benzimidazole core. The parent structure is 1H-benzimidazole, with numbering starting at the imidazole’s nitrogen (position 1) and proceeding clockwise. The substituents are assigned positions based on this numbering:

  • Fluorine at position 5 (benzene ring).
  • Methylamine group at position 2 (imidazole ring), modified as $$-\text{CH}2\text{N}(\text{CH}3)_2$$.

The full systematic name is This compound . The “1H” designation indicates the tautomeric form with a hydrogen atom on the imidazole’s nitrogen at position 1. The dihydrochloride suffix denotes two hydrochloric acid molecules neutralizing the amine’s basic sites.

Positional ambiguity arises in halogenated benzimidazoles due to tautomerism. For example, 5-fluoro and 6-fluoro derivatives are tautomers, but the IUPAC name explicitly specifies position 5 to avoid confusion.

Tautomeric Behavior of the Benzimidazole Core in Halogenated Derivatives

Benzimidazole derivatives exhibit 1H ↔ 3H tautomerism, where the hydrogen atom shifts between the two imidazole nitrogens (positions 1 and 3). In this compound, the fluorine substituent at position 5 influences this equilibrium. Electronic effects from fluorine’s electronegativity stabilize the 1H-tautomer by withdrawing electron density from the benzene ring, reducing electron donation to the imidazole nitrogens.

Studies on halogenated benzimidazoles (e.g., 5-chloro, 6-bromo) show that substituents alter tautomeric ratios by up to 15% compared to unsubstituted analogs. For this compound, nuclear magnetic resonance (NMR) data suggest a 1H:3H ratio of approximately 7:3 in dimethyl sulfoxide, attributed to fluorine’s inductive effects.

Tautomeric Equilibrium in Halogenated Benzimidazoles

Substituent Position 1H:3H Ratio Key Factor
None 5:5 Symmetric stabilization
Fluorine 5 7:3 Electron withdrawal
Chlorine 6 6:4 Steric hindrance

Properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMPLPNVNMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-1H-benzimidazole Core

The benzimidazole nucleus substituted with fluorine at the 5-position is typically synthesized through condensation reactions involving:

  • 4-fluoro-1,2-phenylenediamine or its derivatives
  • Suitable carboxylic acids or aldehydes to form the benzimidazole ring

This condensation is often catalyzed by acids or under reflux conditions in polar solvents such as ethanol or acetic acid.

Introduction of the Methylamine Side Chain

The N-methylamine substituent attached at the 2-position of benzimidazole is introduced through:

  • Alkylation of the benzimidazole nitrogen with a chloromethyl methylamine derivative
  • Reductive amination of the 2-formyl benzimidazole intermediate with methylamine

These reactions require careful control of temperature and pH to optimize yield and minimize side products.

Formation of the Dihydrochloride Salt

The free base of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This salt formation enhances the compound’s stability and solubility for further applications.

Research Findings and Process Optimization

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzimidazole ring formation 4-fluoro-1,2-phenylenediamine + aldehyde Ethanol/Acetic acid Reflux 75-85 Acid catalysis improves ring closure
Alkylation/Reductive amination Chloromethyl methylamine / methylamine + reducing agent Toluene/THF 25-80 °C 70-90 Controlled pH critical to prevent over-alkylation
Salt formation HCl addition Ethanol/Isopropanol Room temp >95 Crystallization yields pure dihydrochloride salt

Purification Techniques

  • Recrystallization from ethanol or isopropanol to obtain high purity salt
  • Use of activated charcoal to remove colored impurities during synthesis
  • Filtration and drying under vacuum to ensure removal of residual solvents

Analytical Characterization

  • NMR spectroscopy confirms the substitution pattern on benzimidazole
  • Mass spectrometry verifies molecular weight (252.12 g/mol)
  • Elemental analysis confirms dihydrochloride salt composition (C₉H₁₂Cl₂FN₃)

Comparative Analysis of Methods

Method Aspect Alkylation Route Reductive Amination Route
Starting Materials 2-chloromethyl benzimidazole derivative 2-formyl benzimidazole intermediate
Reaction Complexity Moderate, requires alkylating agents Mild, requires reducing agents
Yield Typically 70-85% Typically 75-90%
Side Products Possible over-alkylation Minimal, but requires careful reduction control
Scalability Well-suited for large scale Suitable, but reducing agent handling needed

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can inhibit the growth of bacteria and cancer cells by disrupting essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

(a) 2-(5-Chloro-1H-benzimidazol-2-yl)ethylmethylamine Dihydrochloride ()
  • Molecular Formula : C₁₀H₁₃ClN₃·2HCl
  • Key Differences :
    • Substituent : Chlorine at the 5-position instead of fluorine.
    • Side Chain : Ethylmethylamine (C₂H₅-CH₂-NH-CH₃) vs. methylamine (CH₂-NH-CH₃).
  • The ethyl group increases hydrophobicity, which could affect membrane permeability and pharmacokinetics .
(b) N-Benzyl-2-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenylpropanamide (Compound 16, )
  • Molecular Formula : C₂₃H₂₀ClN₃O₂
  • Key Differences :
    • Core Modification : 2-oxo-2,3-dihydrobenzoimidazole vs. unmodified benzimidazole.
    • Substituents : Benzyl and phenyl groups introduce steric bulk.
  • Impact :
    • The 2-oxo group may enhance hydrogen-bonding interactions with biological targets.
    • Increased molecular weight (405.88 g/mol) and hydrophobicity likely reduce solubility compared to the target compound .
(c) 2-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-(4-chlorophenyl)-N-cyclohexylacetamide (Compound 18, )
  • Molecular Formula : C₂₁H₂₁Cl₂N₃O₂
  • Key Differences :
    • Dual chloro substituents (benzimidazole and phenyl ring).
    • Cyclohexyl and acetamide side chains.
  • The cyclohexyl group may improve metabolic stability but reduce aqueous solubility .

Heterocyclic Analogues Beyond Benzimidazoles

(a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine Hydrochloride ()
  • Molecular Formula : C₁₀H₁₀ClF₃N₃·HCl
  • Key Differences :
    • Imidazoline core instead of benzimidazole.
    • Trifluoromethyl and chloro substituents on the phenyl ring.
  • Impact :
    • The imidazoline ring’s reduced aromaticity may decrease π-π stacking interactions.
    • Trifluoromethyl groups enhance lipophilicity and metabolic resistance .
(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Molecular Formula : C₁₀H₅ClF₂N₂OS
  • Key Differences :
    • Thiazole core instead of benzimidazole.
    • Difluorobenzamide substituent.
  • Impact :
    • Thiazole’s sulfur atom may engage in unique dipole interactions.
    • Fluorine atoms on the benzamide enhance electronic effects but reduce steric bulk compared to the target compound .

Pharmacologically Relevant Analogues

(a) Ranitidine Hydrochloride ()
  • Molecular Formula : C₁₃H₂₂N₄O₃S·HCl
  • Key Differences :
    • Furanyl and nitroethenediamine substituents.
    • Sulfur-containing side chain.
  • Impact :
    • Ranitidine’s thioether and furan groups are critical for H₂ receptor antagonism, whereas the target compound’s benzimidazole core may target different pathways (e.g., proton pump inhibition) .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Insights
Target Compound C₉H₁₁FN₃·2HCl 250.13 5-Fluoro, methylamine Potential antiulcer/antiviral
2-(5-Chloro-1H-benzimidazol-2-yl)ethylmethylamine dihydrochloride C₁₀H₁₃ClN₃·2HCl 278.61 5-Chloro, ethylmethylamine Altered solubility and receptor affinity
N-Benzyl-2-(5-Chloro-2-oxo-benzoimidazol-1-yl)-3-phenylpropanamide C₂₃H₂₀ClN₃O₂ 405.88 5-Chloro, benzyl, phenylpropanamide Enhanced hydrogen-bonding capacity
N-[2-Chloro-5-(trifluoromethyl)phenyl]imidazoline hydrochloride C₁₀H₁₀ClF₃N₃·HCl 288.11 Trifluoromethyl, chloro Increased lipophilicity

Key Research Findings

  • Solubility : The dihydrochloride salt of the target compound offers superior aqueous solubility (critical for oral bioavailability) compared to neutral or singly protonated analogues .
  • Synthetic Challenges: notes discontinuation of the target compound, possibly due to complex synthesis (e.g., introducing fluorine at the 5-position) or stability issues under physiological conditions .

Biological Activity

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H12Cl2FN3
  • Molecular Weight : 238.09 g/mol
  • CAS Number : 1158297-70-1

Biological Activities

Benzimidazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Benzimidazole derivatives are known for their ability to inhibit various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

Cell LineIC50 (µM)Reference
MCF74.2
NCI-H4602.12
HCT1161.88
A3750.98

The compound's mechanism of action often involves the inhibition of specific kinases and other cellular pathways crucial for tumor growth and survival.

Antimicrobial Activity

Benzimidazole derivatives also display significant antimicrobial properties. A study reported that compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways. These interactions can lead to:

  • Inhibition of cell proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the efficacy of this compound on various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents.
  • Antimicrobial Testing :
    Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that support further investigation into its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, and how can reaction yields be optimized?

  • Methodology: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-fluoro-1H-benzimidazole-2-carbaldehyde with methylamine under reducing conditions (e.g., NaBH4 or H2/Pd-C) forms the secondary amine, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Optimization involves adjusting solvent polarity (e.g., methanol or THF), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 amine:aldehyde). Purification via column chromatography (silica gel, CH2Cl2/MeOH gradients) or recrystallization (methanol/ether) ensures purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology:

  • NMR Spectroscopy : 1H/13C NMR confirms the benzimidazole scaffold (e.g., aromatic protons at δ 7.5–8.0 ppm) and methylamine groups (singlet at δ 2.8–3.2 ppm for N-CH3).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z [M+H]+ and isotopic patterns verify the molecular formula (C10H12Cl2FN3).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV detection at 254 nm).
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, Cl, and F percentages .

Q. How is the compound’s solubility and stability profile characterized under physiological conditions?

  • Methodology: Solubility is tested in buffers (pH 1–7.4) via shake-flask methods, with quantification by UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, followed by LC-MS to detect degradation products (e.g., hydrolysis of the benzimidazole ring) .

Advanced Research Questions

Q. What crystallographic strategies (e.g., SHELX refinement) resolve hydrogen-bonding networks and molecular packing in this dihydrochloride salt?

  • Methodology: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the crystal structure. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 refines positional/displacement parameters. Hydrogen bonds (e.g., N–H⋯Cl, C–H⋯F) and π-π stacking (benzimidazole rings) are analyzed using Mercury software. Disorder in the methylamine group is modeled with split positions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like kinase enzymes or DNA topoisomerases?

  • Methodology:

  • Density Functional Theory (DFT) : Gaussian 16 calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Docking (AutoDock Vina) : The benzimidazole scaffold is docked into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Binding affinities (ΔG) and residue interactions (e.g., hydrogen bonds with Thr766) are validated via MD simulations (GROMACS) .

Q. What experimental approaches are used to investigate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodology:

  • Enzyme Kinetics : Fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) measure IC50 values. Pre-incubation with the compound (0.1–100 µM) quantifies competitive/non-competitive inhibition via Lineweaver-Burk plots.
  • Cellular Assays : Inhibition of cell proliferation (MTT assay in cancer lines) and Western blotting (e.g., phospho-ERK downregulation) link biochemical activity to phenotypic effects .

Q. How do structural modifications (e.g., fluorination at C5) impact the compound’s pharmacokinetic properties and metabolic resistance?

  • Methodology:

  • SAR Studies : Analog synthesis (e.g., replacing F with Cl or H) followed by in vitro ADME profiling (microsomal stability, CYP450 inhibition).
  • Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., hydroxylation at C6 or glucuronidation) in hepatocyte incubations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.